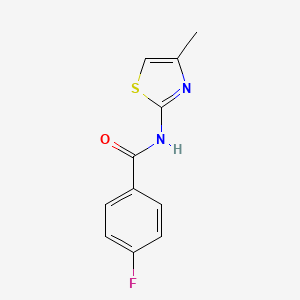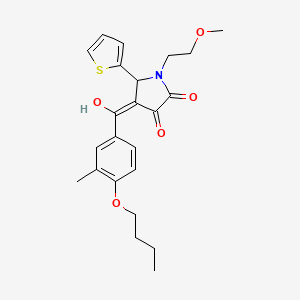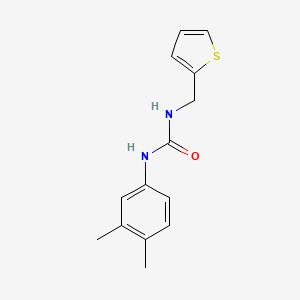
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling and activation. The inhibition of SYK has potential therapeutic applications in the treatment of autoimmune diseases, cancer, and inflammatory disorders.
Mecanismo De Acción
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SYK-dependent signaling pathways in immune cells, leading to a reduction in cytokine production and immune cell activation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways. In animal models, this compound has been shown to reduce inflammation and improve disease outcomes in autoimmune and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its specificity for SYK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, including its low solubility and potential off-target effects.
Direcciones Futuras
For the study of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include the development of more potent and selective SYK inhibitors, the evaluation of this compound in clinical trials for autoimmune diseases, cancer, and inflammatory disorders, and the investigation of this compound in combination with other therapies. Additionally, the elucidation of the molecular mechanisms of this compound and its effects on immune cell function and cancer cell survival will be important for the development of future therapies.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form 4-methyl-1,3-thiazole-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-fluoroaniline to form this compound. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit SYK and downstream signaling pathways, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCDNIAFDHUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365910.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
amino]propanenitrile](/img/structure/B5365957.png)